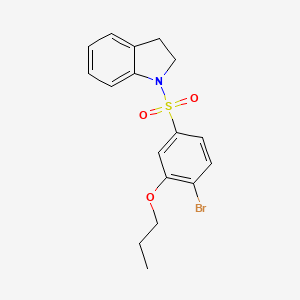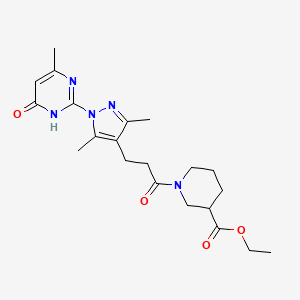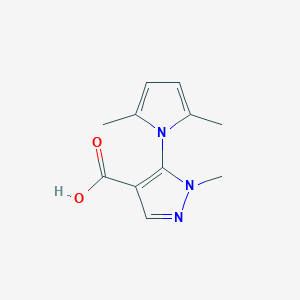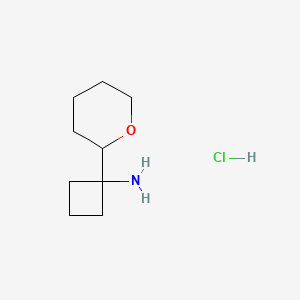
1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole, also known as BRPBI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and medical fields. This compound belongs to the class of sulfonylindole derivatives and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β), both of which are important regulators of cell cycle progression and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole has a range of biochemical and physiological effects, including anti-cancer activity, neuroprotective effects, and anti-inflammatory effects. In addition, 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have antioxidant activity and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. However, one limitation of using 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the study of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole, including:
1. Further studies to elucidate the mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole and optimize its use in lab experiments.
2. Studies to investigate the potential applications of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole in the treatment of neurodegenerative diseases.
3. Development of new derivatives of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole with improved potency and selectivity.
4. Investigation of the potential use of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole in combination with other drugs for the treatment of cancer.
Conclusion:
In conclusion, 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and medical fields. Studies have shown that 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole exhibits potent anti-cancer activity, neuroprotective effects, and anti-inflammatory effects. However, further research is needed to fully understand the mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole and optimize its use in lab experiments.
合成法
The synthesis of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole involves a multi-step process that starts with the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with 2-aminobenzylamine. This reaction results in the formation of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-aminobenzylamine, which is then subjected to a cyclization reaction using sodium hydride and DMF to produce 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole.
科学的研究の応用
1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. Studies have shown that 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. In addition, 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-2-11-22-17-12-14(7-8-15(17)18)23(20,21)19-10-9-13-5-3-4-6-16(13)19/h3-8,12H,2,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQLYHPTCXGJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2671545.png)
![4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2671547.png)

![3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2671553.png)
![4-(dimethylsulfamoyl)-N-[(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2671556.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2671558.png)
![ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2671559.png)
![3-Methyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2671560.png)
![6-Cyclopropyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2671561.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2671563.png)
![N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2671564.png)
